molecular formula C21H12BrClO5S B12201215 (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12201215
M. Wt: 491.7 g/mol
InChI Key: OSMVQSCWMNKSTM-JAIQZWGSSA-N
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Description

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that features a benzofuran core substituted with bromobenzylidene and chlorobenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps. One common approach is the condensation of 4-bromobenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H12BrClO5S

Molecular Weight

491.7 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C21H12BrClO5S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)27-20)28-29(25,26)17-8-5-15(23)6-9-17/h1-12H/b20-11-

InChI Key

OSMVQSCWMNKSTM-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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